molecular formula C22H15NO5 B11596205 3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B11596205
M. Wt: 373.4 g/mol
InChI Key: WHKAMSXCADAUDJ-UHFFFAOYSA-N
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Description

3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Attachment of the 4-METHYLPHENOXY Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol under basic conditions.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzoic acid and isoindoline moieties suggests possible applications in anti-inflammatory or anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLPHENOXY)BENZOIC ACID: This compound shares the 4-methylphenoxy and benzoic acid moieties but lacks the isoindoline structure.

    4-(4-METHOXYPHENOXY)BENZOIC ACID: Similar in structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 3-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID lies in its combination of the isoindoline core with the 4-methylphenoxy and benzoic acid groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

3-[5-(4-methylphenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C22H15NO5/c1-13-5-7-16(8-6-13)28-17-9-10-18-19(12-17)21(25)23(20(18)24)15-4-2-3-14(11-15)22(26)27/h2-12H,1H3,(H,26,27)

InChI Key

WHKAMSXCADAUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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